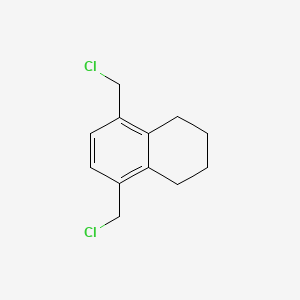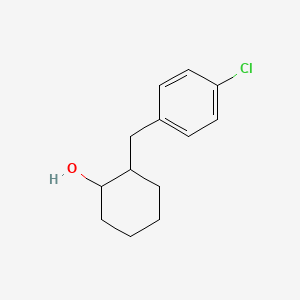
2-Aminoicosanoic acid;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Aminoicosanoic acid;hydrochloride is a compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2) and a carboxylic acid group (-COOH) attached to a long carbon chain The hydrochloride form indicates that it is combined with hydrochloric acid, which often enhances its solubility in water
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminoicosanoic acid;hydrochloride typically involves the reaction of a long-chain fatty acid with ammonia or an amine under specific conditions. One common method is the reductive amination of a keto acid precursor. This process involves the reduction of a keto group to an amino group in the presence of a reducing agent such as sodium borohydride or hydrogen gas over a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve the desired quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-Aminoicosanoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Reagents like acyl chlorides or anhydrides are used in the presence of a base such as pyridine or triethylamine.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of amides or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-Aminoicosanoic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and as a potential biomarker.
Medicine: Investigated for its therapeutic potential in treating metabolic disorders.
Industry: Utilized in the production of surfactants, lubricants, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Aminoicosanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical processes. The compound may also interact with cell membrane receptors, modulating signaling pathways that regulate cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Aminotetradecanoic acid;hydrochloride
- 2-Aminooctadecanoic acid;hydrochloride
- 2-Aminododecanoic acid;hydrochloride
Uniqueness
2-Aminoicosanoic acid;hydrochloride is unique due to its longer carbon chain compared to other similar compounds. This structural difference can influence its physical properties, such as solubility and melting point, as well as its biological activity. The longer chain length may also enhance its interaction with lipid membranes, making it a valuable compound for specific industrial and biomedical applications.
Eigenschaften
CAS-Nummer |
5440-60-8 |
|---|---|
Molekularformel |
C20H42ClNO2 |
Molekulargewicht |
364.0 g/mol |
IUPAC-Name |
2-aminoicosanoic acid;hydrochloride |
InChI |
InChI=1S/C20H41NO2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(21)20(22)23;/h19H,2-18,21H2,1H3,(H,22,23);1H |
InChI-Schlüssel |
FWXUWDQUUVPBEM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCC(C(=O)O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


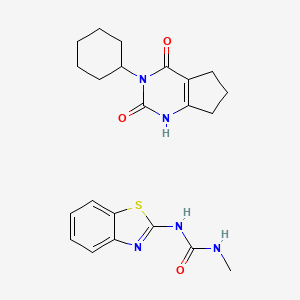
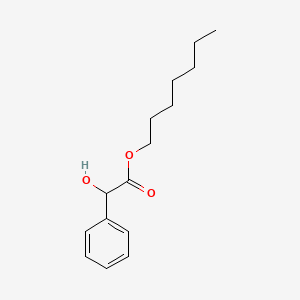
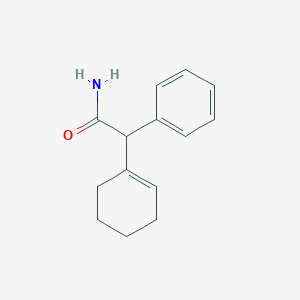

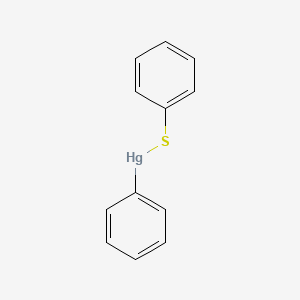

![4-[(3,4-Dichlorophenyl)methylideneamino]-5-methyl-2-propan-2-ylphenol](/img/structure/B14722530.png)
![2-(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)ethyl 2-(4-chloro-2-methylphenoxy)acetate](/img/structure/B14722537.png)
